molecular formula C34H44N6O10 B12556965 L-Seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-glutamic acid CAS No. 190436-15-8

L-Seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-glutamic acid

Cat. No.: B12556965
CAS No.: 190436-15-8
M. Wt: 696.7 g/mol
InChI Key: OWWJYZZMSJMZJT-DBHMFGISSA-N
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Description

L-Seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-glutamic acid is a peptide composed of five amino acids: serine, tyrosine, tryptophan, isoleucine, and glutamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.

    Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various alkylating agents or acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.

Scientific Research Applications

L-Seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-glutamic acid has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and drugs.

Mechanism of Action

The mechanism of action of L-Seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-glutamic acid involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific target proteins involved.

Comparison with Similar Compounds

Similar Compounds

    Semaglutide: A peptide used for the treatment of type 2 diabetes, composed of a different sequence of amino acids.

    Histrelin: A peptide used in the treatment of prostate cancer and central precocious puberty.

Uniqueness

L-Seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of serine, tyrosine, tryptophan, isoleucine, and glutamic acid is not commonly found in other peptides, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

190436-15-8

Molecular Formula

C34H44N6O10

Molecular Weight

696.7 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid

InChI

InChI=1S/C34H44N6O10/c1-3-18(2)29(33(48)37-25(34(49)50)12-13-28(43)44)40-32(47)27(15-20-16-36-24-7-5-4-6-22(20)24)39-31(46)26(38-30(45)23(35)17-41)14-19-8-10-21(42)11-9-19/h4-11,16,18,23,25-27,29,36,41-42H,3,12-15,17,35H2,1-2H3,(H,37,48)(H,38,45)(H,39,46)(H,40,47)(H,43,44)(H,49,50)/t18-,23-,25-,26-,27-,29-/m0/s1

InChI Key

OWWJYZZMSJMZJT-DBHMFGISSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)N

Origin of Product

United States

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